molecular formula C24H37NO8 B1149528 (E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide CAS No. 153409-16-6

(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide

Cat. No.: B1149528
CAS No.: 153409-16-6
M. Wt: 467.55248
InChI Key:
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Description

(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide is a useful research compound. Its molecular formula is C24H37NO8 and its molecular weight is 467.55248. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Research on compounds with similar structural features, such as 1,2-oxazines and 1,2-benzoxazines, has shown their significance in chemical synthesis. These compounds are synthesized through reactions like the dehydration of dihydroxy-oxazines, obtained from cyclization processes. They serve as electrophiles in various chemical reactions, highlighting their utility in synthetic chemistry for creating chiral synthons and facilitating diverse chemical transformations (Sainsbury, 1991).

Environmental Science and Analytical Techniques

In environmental science, derivatives of polybrominated diphenyl ethers (PBDEs) and their methoxylated forms are studied for their electron impact and electron capture negative ionization mass spectra. This research is crucial for understanding the environmental impact and persistence of flame retardants and related compounds. The analytical techniques developed offer critical insights into the detection and characterization of these substances, reflecting the broader applications of similar compounds in environmental monitoring and safety assessments (Hites, 2008).

Pharmacological Applications

Studies on compounds like Empagliflozin and Metoclopramide provide a window into the pharmacological applications of complex molecules. Empagliflozin's role as an anti-diabetic drug and its analysis in various pharmaceutical products showcase the importance of sophisticated analytical methods for drug development and quality control. Such research underscores the potential for structurally complex compounds in treating chronic conditions like diabetes (Danao, 2021).

Metoclopramide's pharmacological profile, including its effects on gastrointestinal motility and use as an antiemetic, highlights the diverse therapeutic applications of compounds with intricate molecular structures. This research also demonstrates the significance of understanding the pharmacodynamics and pharmacokinetics for the effective clinical use of such drugs (Pinder et al., 2012).

Properties

IUPAC Name

(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO8/c1-15(2)8-6-4-5-7-9-20(27)25-13-16-10-11-17(18(12-16)31-3)32-24-23(30)22(29)21(28)19(14-26)33-24/h6,8,10-12,15,19,21-24,26,28-30H,4-5,7,9,13-14H2,1-3H3,(H,25,27)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYWYCJIIXVRPS-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719958
Record name (6E)-N-{[4-(Hexopyranosyloxy)-3-methoxyphenyl]methyl}-8-methylnon-6-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153409-16-6
Record name (6E)-N-{[4-(Hexopyranosyloxy)-3-methoxyphenyl]methyl}-8-methylnon-6-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.